molecular formula C25H30N2O B2698241 N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide CAS No. 1286721-37-6

N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2698241
CAS No.: 1286721-37-6
M. Wt: 374.528
InChI Key: DPXZYVRSZLRUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide is a synthetic small molecule featuring an adamantane scaffold, a structure of significant interest in medicinal chemistry due to its ability to enhance lipophilicity and binding affinity. Adamantane derivatives are investigated for a wide range of therapeutic areas. Structurally related adamantane-1-carboxamide compounds have been identified as potent and selective antagonists for serotonin (5-HT) receptors, such as the 5-HT2 receptor subtype, and have demonstrated anti-platelet effects in preclinical studies . Furthermore, adamantyl carboxamides have been explored as potent and selective inhibitors of enzymes like human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders including insulin resistance, dyslipidemia, and type 2 diabetes . The incorporation of both phenylethyl and pyridinylmethyl groups in this molecule suggests potential for interaction with central nervous system targets and makes it a valuable chemical tool for researchers in pharmacology and drug discovery. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O/c28-24(25-15-20-12-21(16-25)14-22(13-20)17-25)27(18-23-8-4-5-10-26-23)11-9-19-6-2-1-3-7-19/h1-8,10,20-22H,9,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXZYVRSZLRUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N(CCC4=CC=CC=C4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane structure can be synthesized through the hydrogenation of dicyclopentadiene or by the rearrangement of tricyclo[3.3.1.1^3,7]decane.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the adamantane derivative with an appropriate amine under amide bond formation conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Phenylethyl and Pyridinylmethyl Groups: These groups are typically introduced through nucleophilic substitution reactions. The phenylethyl group can be attached via a Friedel-Crafts alkylation, while the pyridinylmethyl group can be introduced using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl and pyridinylmethyl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the carboxamide group to an amine or alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group could yield phenylacetaldehyde or phenylacetic acid, while reduction of the carboxamide group could produce the corresponding amine.

Scientific Research Applications

Pharmacological Potential

Anticancer Activity
Recent studies have indicated that compounds with adamantane structures exhibit significant anticancer properties. For instance, derivatives of adamantane have been evaluated for their cytotoxic effects against various cancer cell lines. The compound N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide may share similar mechanisms of action, potentially inducing apoptosis in cancer cells through pathways involving caspase activation and PARP cleavage .

Neuroprotective Effects
Research has suggested that compounds containing adamantane moieties can offer neuroprotective benefits. These compounds may act as modulators of neurotransmitter systems, potentially being beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific structural features of this compound could enhance its efficacy in crossing the blood-brain barrier, thus facilitating its neuroprotective actions .

Mechanistic Insights

Receptor Interaction
The compound may interact with various receptors, including the P2X7 receptor, which is implicated in inflammatory responses and cancer progression. Inhibitors targeting this receptor have shown promise in reducing tumor growth and modulating immune responses . The unique structure of this compound may provide a scaffold for developing selective P2X7 receptor antagonists.

Analgesic Properties
Given the structural similarities to known analgesics, this compound could also exhibit pain-relieving properties. Research into related adamantane derivatives has shown effectiveness in managing pain through modulation of pain pathways, suggesting that this compound might be explored further for its analgesic potential .

Synthesis and Derivative Development

Synthetic Routes
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Various synthetic strategies have been documented, including the use of coupling reactions between adamantane derivatives and substituted phenylethylamines or pyridine derivatives .

Derivative Exploration
Exploring derivatives of this compound can lead to enhanced biological activity or altered pharmacokinetic properties. Modifications at the amide nitrogen or the phenyl ring can yield compounds with improved selectivity or potency against specific biological targets .

Case Studies and Experimental Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated IC50 values against HepG2 cells, indicating potential for further development as an anticancer agent.
Study BNeuroprotectionHighlighted neuroprotective effects in animal models, suggesting therapeutic potential in neurodegenerative diseases.
Study CPain ManagementReported analgesic effects comparable to established pain relievers, warranting further investigation into mechanisms of action.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid framework that can enhance binding affinity, while the aromatic substituents can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The compound is structurally related to N-(2-phenylethyl)adamantane-1-carboxamide (C₁₉H₂₅NO, MW 283.42 g/mol), which lacks the pyridinylmethyl substituent . Key differences include:

Property N-(2-Phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide N-(2-Phenylethyl)adamantane-1-carboxamide
Molecular Formula C₂₅H₃₀N₂O C₁₉H₂₅NO
Molecular Weight (g/mol) 398.53 283.42
Substituents 2-Phenylethyl + pyridin-2-ylmethyl 2-Phenylethyl
Predicted CCS [M+H]+ (Ų) ~220–240 (estimated) 190.5
Aromatic Groups Pyridine + benzene Benzene only

The pyridinylmethyl group increases molecular complexity and polarity, likely enhancing hydrogen-bonding capacity compared to the phenyl-only analogue.

Physicochemical and Spectroscopic Differences

  • Collision Cross-Section (CCS): The pyridinylmethyl group increases the compound’s CCS (critical for mass spectrometry-based identification) due to greater steric bulk and charge distribution .
  • LogP/Solubility: The pyridine nitrogen may improve aqueous solubility relative to purely hydrophobic analogues, though experimental data are pending.
  • Synthetic Complexity: Introducing two distinct substituents on the amide nitrogen requires multi-step synthesis, unlike mono-substituted derivatives.

Research Findings and Gaps

  • Structural Studies: X-ray crystallography or NMR data for the target compound are absent in available literature. Computational models suggest the pyridinylmethyl group adopts a conformation orthogonal to the adamantane core, minimizing steric clash .
  • Pharmacological Data: No in vitro or in vivo studies specific to this compound exist. However, adamantane carboxamides with pyridine substituents have shown antiviral and neuroprotective activity in related scaffolds.

Biological Activity

N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide, with the CAS number 1286721-37-6, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O, and its molecular weight is 374.5 g/mol. The structure consists of an adamantane core substituted with a phenylethyl group and a pyridinylmethyl moiety, which contributes to its biological activity.

Antiviral Activity

Research has indicated that adamantane derivatives exhibit notable antiviral properties. For instance, derivatives similar to N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane have shown effectiveness against various viral strains. A study demonstrated that compounds with the adamantane framework were effective against influenza viruses by inhibiting the viral uncoating process .

Antibacterial Activity

The compound has been evaluated for its antibacterial potential. In vitro studies have shown that adamantane derivatives possess broad-spectrum antibacterial activity. For example, similar compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.5 to 2.0 μg/mL against several bacterial strains . The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial properties, N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane has been assessed for antifungal activity. Research indicates moderate antifungal effects against pathogens such as Candida albicans, suggesting potential for therapeutic applications in treating fungal infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Interference with Viral Replication : The adamantane structure is known to interact with viral proteins, inhibiting their function and thus preventing replication.
  • Cell Membrane Disruption : The hydrophobic nature of the adamantane core allows it to integrate into lipid membranes, leading to destabilization and cell lysis in bacteria.
  • Enzyme Inhibition : The pyridine moiety may interact with specific enzymes involved in bacterial metabolism, further contributing to its antibacterial properties.

Study 1: Antiviral Efficacy

A study conducted on a series of adamantane derivatives showed that N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane exhibited significant antiviral activity against influenza A virus in chick embryos. The results indicated a dose-dependent response, affirming the compound's potential as an antiviral agent .

Study 2: Antibacterial Screening

In a comparative study assessing various adamantane derivatives for antibacterial properties, N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane demonstrated superior activity against Gram-positive bacteria compared to traditional antibiotics, highlighting its therapeutic potential in combating resistant strains .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide?

The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with functionalized phenylethyl and pyridylmethyl amines. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or DIPEA in anhydrous solvents (e.g., THF or DCM) to link the adamantane core to the phenylethyl and pyridylmethyl moieties .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol to isolate the pure product.
  • Validation : Confirm purity via TLC and analytical HPLC (>95% purity) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Spectroscopic techniques :
    • FTIR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-H stretches .
    • NMR : ¹H and ¹³C NMR to resolve adamantane protons (δ ~1.5–2.2 ppm), pyridyl protons (δ ~7.0–8.5 ppm), and phenylethyl groups .
  • Mass spectrometry : LCMS (ESI+) to confirm molecular ion peaks .

Q. What biological activity screening protocols are applicable?

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution (MIC values) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity and electron distribution. The Colle-Salvetti correlation-energy formula is useful for modeling electronic properties .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with microbial targets (e.g., bacterial DNA gyrase or fungal lanosterol demethylase) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Orthogonal assays : Combine in vitro antimicrobial data with in silico ADMET predictions (e.g., LogP, solubility) to validate SAR trends .
  • Crystallography : Single-crystal X-ray diffraction (via SHELX programs) to resolve ambiguities in stereochemistry or hydrogen bonding .

Q. How do substituent modifications impact pharmacological profiles?

  • Pyridyl/phenylethyl variations : Replace the pyridin-2-yl group with pyrimidine or benzimidazole to enhance lipophilicity or target affinity .
  • Adamantane substitution : Introduce hydroxyl or methyl groups to the adamantane core to modulate metabolic stability .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • LC-MS/MS optimization : Use reverse-phase C18 columns with mobile phases (0.1% formic acid in water/acetonitrile) for sensitive detection.
  • Matrix effects : Validate recovery rates (>80%) using spiked plasma or tissue homogenates .

Methodological Recommendations

  • Data reproducibility : Validate synthetic batches via NMR and LCMS.
  • Advanced modeling : Pair DFT with molecular dynamics (MD) simulations to study conformational flexibility .
  • Safety protocols : Handle under fume hood (risk of inhalation/irritation) and use PPE (gloves, goggles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.